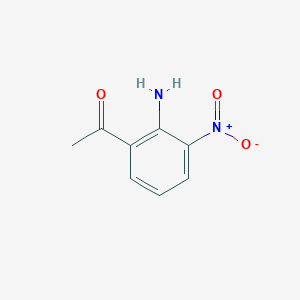
Tungstate calcium (T-4)-lead-doped
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungstate calcium (T-4)-lead-doped is a chemical compound with the formula CaWO₄. It is a white, crystalline powder that is insoluble in water. This compound is known for its high density and luminescent properties, making it valuable in various industrial and scientific applications. This compound is primarily used as a source of tungsten, a metal with a high melting point and significant industrial importance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tungstate calcium (T-4)-lead-doped can be synthesized through various methods. One common method involves the reaction between calcium nitrate and sodium tungstate in an aqueous solution. This reaction produces calcium tungstate as a precipitate, which can be filtered and dried. The reaction conditions typically include maintaining a specific pH and temperature to ensure the formation of pure calcium tungstate .
Another method involves the solid-state reaction between calcium carbonate and tungsten trioxide at high temperatures. This method requires precise control of temperature and reaction time to achieve the desired product .
Industrial Production Methods: In industrial settings, calcium tungstate is often produced through large-scale hydrothermal synthesis. This method involves reacting calcium salts with tungstate salts under high pressure and temperature in an autoclave. The hydrothermal method allows for the production of high-purity calcium tungstate with controlled particle size and morphology .
Análisis De Reacciones Químicas
Types of Reactions: Tungstate calcium (T-4)-lead-doped undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates to their oxidized forms using hydrogen peroxide as the oxidizing agent .
Common Reagents and Conditions: Common reagents used in reactions involving calcium tungstate include hydrogen peroxide, acids, and bases. The reaction conditions, such as temperature, pH, and concentration of reagents, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from reactions involving calcium tungstate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the major products are often oxidized organic compounds .
Aplicaciones Científicas De Investigación
Tungstate calcium (T-4)-lead-doped has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and reduction reactions . In biology, calcium tungstate nanoparticles are studied for their potential use in drug delivery systems and as imaging agents due to their luminescent properties .
In medicine, calcium tungstate is used in X-ray screens and other imaging devices because of its ability to emit light when exposed to X-rays . In industry, it is used in the production of tungsten metal and its alloys, which are essential for manufacturing hard metals, filaments, and other high-temperature applications .
Mecanismo De Acción
The mechanism of action of calcium tungstate in catalytic reactions involves the formation of a soluble pertungstate species, which allows for homogeneous reaction conditions. This species facilitates the transfer of oxygen atoms to the substrate, leading to its oxidation . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions.
Comparación Con Compuestos Similares
Tungstate calcium (T-4)-lead-doped is often compared with other tungstate compounds, such as sodium tungstate and ammonium tungstate. While all these compounds contain the tungstate anion, their properties and applications differ. For example, sodium tungstate is more soluble in water and is used in different catalytic and industrial applications compared to calcium tungstate .
List of Similar Compounds:- Sodium tungstate (Na₂WO₄)
- Ammonium tungstate ((NH₄)₁₀W₁₂O₄₁)
- Barium tungstate (BaWO₄)
- Strontium tungstate (SrWO₄)
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of tungstate chemistry.
Propiedades
Número CAS |
68784-53-2 |
|---|---|
Fórmula molecular |
CaWO4 CaO4W |
Peso molecular |
287.92 g/mol |
Nombre IUPAC |
calcium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Ca.4O.W/q+2;;;2*-1; |
Clave InChI |
FDMFQOCGNBYKPY-UHFFFAOYSA-N |
SMILES canónico |
[O-][W](=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














